Product packaging for Cadmium vanadate(Cat. No.:CAS No. 16056-72-7)

Cadmium vanadate

Cat. No.: B099667
CAS No.: 16056-72-7
M. Wt: 422.71 g/mol
InChI Key: DMLQRZYRHNYANO-UHFFFAOYSA-N
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Description

Significance of Vanadate (B1173111) Compounds in Materials Science

Vanadate compounds, which are polyatomic anions composed of vanadium and oxygen, are of considerable interest in materials science. ontosight.ai Their importance stems from their diverse structural chemistry and rich electronic properties, which arise from the ability of vanadium to exist in multiple oxidation states. numberanalytics.com This versatility makes them suitable for a wide array of applications, including catalysis, energy storage, and the synthesis of novel materials. ontosight.ainumberanalytics.com Vanadium-based materials, particularly vanadium oxides, are being explored for their potential in technologies like lithium-ion batteries and supercapacitors. numberanalytics.com

Overview of Cadmium Vanadate (Cd-V-O) Systems in Advanced Research

This compound (Cd-V-O) systems represent a specific class of vanadate compounds that have garnered significant attention in advanced research. These materials, which include various stoichiometries such as CdV2O6, Cd2V2O7, and Cd3V2O8, exhibit intriguing optical and electrochemical properties. americanelements.comcdnsciencepub.commdpi.com Researchers are particularly interested in their potential as photocatalysts for environmental remediation and hydrogen production, as well as electrode materials for energy storage devices. mdpi.comresearchgate.netoup.comgoogle.com The study of this compound nanostructures, such as nanowires and nanorods, has opened up new avenues for enhancing their performance in these applications. oup.comgoogle.com

Scope and Research Objectives for this compound Investigations

The primary research objectives for this compound investigations are centered on understanding the relationship between its synthesis, structure, and properties to optimize its performance for specific applications. Key areas of investigation include:

The development of controlled synthesis methods to produce this compound with desired morphologies and crystal structures. researchgate.netgoogle.com

A thorough characterization of its crystal structure and physicochemical properties, including optical and electrochemical behaviors. researchgate.netias.ac.inaip.org

The exploration of its photocatalytic activity for the degradation of pollutants and for water splitting to produce hydrogen. mdpi.comresearchgate.netnih.gov

The evaluation of its potential as an electrode material in lithium-ion batteries and other electrochemical devices. oup.comgoogle.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd2O6V2-8 B099667 Cadmium vanadate CAS No. 16056-72-7

Properties

IUPAC Name

cadmium(2+);oxygen(2-);vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cd.6O.2V/q2*+2;6*-2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQRZYRHNYANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Cd+2].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd2O6V2-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16056-72-7
Record name Cadmium vanadium oxide (CdV2O6)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium vanadium oxide (CdV2O6)
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Record name Cadmium divanadium hexoxide
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Synthesis Methodologies for Cadmium Vanadate

Solution-Based Approaches

Solution-based methods are widely employed for the synthesis of cadmium vanadate (B1173111) due to their ability to produce homogenous, nanostructured materials at relatively low temperatures. These techniques allow for precise control over the size, shape, and crystal structure of the final product by manipulating reaction parameters.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline cadmium vanadate, including phases like CdV₂O₆ and Cd₂V₂O₇. researchgate.net These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.

The synthesis of this compound nanorods has been successfully achieved using cadmium acetate (B1210297) and sodium vanadate as precursors in a 1:1 molar ratio, with polyvinylpyrrolidone (B124986) (PVP) acting as a surfactant. researchgate.net The reaction is typically carried out in water at temperatures ranging from 120-200°C for 6 to 24 hours. researchgate.net The use of PVP is crucial in directing the growth of the nanostructures. researchgate.net Research has shown that the phase of the resulting this compound can be controlled by adjusting the pH and temperature. For instance, Cd₂V₂O₇ is stable and forms in neutral or alkaline conditions, while an acidic environment can lead to the formation of CdV₂O₆. researchgate.netresearchgate.net

The morphology of the final product is also highly dependent on the reaction conditions. For example, the reinforcement of cadmium nanostructures into a zinc vanadate lattice to form a this compound/zinc vanadate homojunction has been achieved via a hydrothermal method at 170°C for 15 hours, followed by calcination at 550°C for 4 hours. wikipedia.org

PrecursorsSolvent/SurfactantTemperature (°C)Time (h)Resulting Product
Cadmium acetate, Sodium vanadateWater, Polyvinylpyrrolidone (PVP)120-2006-24This compound nanorods
Cadmium nitrate (B79036) tetrahydrate, Ammonium (B1175870) vanadateWater-24CdV₂O₆ or Cd₂V₂O₇ (pH dependent)
Cadmium source, Zinc vanadateWater170 (hydrothermal), 550 (calcination)15 (hydrothermal), 4 (calcination)This compound/Zinc vanadate homojunction

Co-precipitation Techniques

Co-precipitation is a straightforward and effective method for synthesizing this compound nanocrystals. researchgate.net This technique involves the simultaneous precipitation of cadmium and vanadate ions from a solution by adding a precipitating agent. The process is valued for its simplicity and scalability.

In a typical co-precipitation synthesis of Cd₂V₂O₇, cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) and ammonium vanadate (NH₄VO₃) are used as the starting materials. researchgate.net The reaction parameters, including temperature, reaction time, solvent, pH, and the type of amine used as a precipitating agent, significantly influence the particle size, morphology, and phase of the resulting nanocrystals. researchgate.net For instance, the use of different amines can lead to the formation of zinc vanadate nanostructures with varying morphologies. While specific conditions for this compound are tailored based on desired outcomes, the general approach allows for the production of highly pure nanoparticles. researchgate.net

Cadmium PrecursorVanadium PrecursorPrecipitating Agent/SolventKey ParametersResulting Product
Cd(NO₃)₂·4H₂ONH₄VO₃Various amines, WaterTemperature, Time, pHCd₂V₂O₇ nanocrystals

Sol-Gel Methods

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While detailed literature specifically on the sol-gel synthesis of this compound is not extensive, the general principles can be applied.

A study on the sol-gel synthesis of Cd₂V₂O₇ nanostructures utilized cadmium nitrate tetrahydrate and ammonium vanadate as precursors. researchgate.net Carboxylic acids, such as citric acid, were employed as both fuel and a capping agent. The process involves the formation of a sol, which is then transformed into a gel. Subsequent drying and calcination of the gel at controlled temperatures yield the final nanostructured product. The type of carboxylic acid and the calcination temperature are critical parameters for controlling the size and properties of the synthesized Cd₂V₂O₇ nanostructures. researchgate.net For example, terbium-doped bismuth vanadium oxide nanoparticles have been synthesized via a sol-gel method, indicating the applicability of this route for producing complex vanadate structures. researchgate.net

Cadmium PrecursorVanadium PrecursorGelling/Capping AgentKey ParametersResulting Product
Cd(NO₃)₂·4H₂ONH₄VO₃Citric AcidCalcination TemperatureCd₂V₂O₇ nanostructures

Pechini Methodologies

The Pechini method is a modified sol-gel process that utilizes a chelating agent, typically a hydroxycarboxylic acid like citric acid, to form stable metal chelates in a solution. A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is then added to facilitate polyesterification, resulting in a polymeric resin that immobilizes the metal cations.

This method is particularly advantageous for producing highly homogeneous, multi-component oxide powders at relatively low temperatures. The general Pechini process involves dissolving metal salts or oxides in a solution containing citric acid to form metal-citrate complexes. chemrxiv.org The addition of ethylene glycol followed by heating leads to the formation of a polymeric gel. This gel is then calcined at temperatures typically between 500-900°C to decompose the organic resin, yielding the desired oxide powder with a very small particle size, often in the range of 20 to 50 nanometers. chemrxiv.org While this method has been used to synthesize over 100 different mixed metal oxides, specific literature detailing the synthesis of this compound via the Pechini method is scarce. chemrxiv.org However, the general applicability of this technique suggests it is a viable route for the preparation of this compound powders.

Solid-State Reaction Routes

Solid-state synthesis is a traditional and straightforward method for preparing polycrystalline materials. This technique involves the direct reaction of solid precursors at high temperatures. For the synthesis of this compound, this typically entails mixing stoichiometric amounts of cadmium oxide (CdO) or cadmium carbonate (CdCO₃) with vanadium pentoxide (V₂O₅).

The mixture of powdered reactants is intimately ground to ensure homogeneity and then heated in a furnace for an extended period. The reaction temperatures are generally high, often requiring multiple heating cycles with intermediate grinding to ensure the completion of the reaction. While this method is simple in principle, it can sometimes lead to products with large and irregular particle sizes. researchgate.net For instance, high-temperature solid-state methods have been used to prepare this compound with particle diameters ranging from tens to hundreds of microns. researchgate.net

Melt Quenching Techniques for Glass Systems

Melt quenching is the primary technique for producing glasses, including those based on vanadate systems containing cadmium. This method involves melting the constituent raw materials at high temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization.

In the preparation of this compound glasses, a mixture of V₂O₅ and CdO is melted in a crucible, often made of platinum to avoid contamination, at temperatures that can range from 800 to 1400°C. The molten liquid is then rapidly cooled, typically by pouring it onto a metal plate or between rollers. This rapid quenching freezes the disordered liquid structure, resulting in an amorphous solid or glass. The properties of the resulting glass, such as its optical and physical characteristics, are highly dependent on the composition and the cooling rate. For some systems, an annealing step at a temperature below the glass transition temperature is performed to relieve internal stresses.

Glass SystemMelting Temperature (°C)Quenching MethodKey Feature
xV₂O₅-(1-x)CdO--Structural modification with CdO addition
Cadmium sodium bismuth borate (B1201080)-Classic melt-quenchTransparent glasses
Cadmium lead-borate-Melt quenchingHigh-density glasses
Cadmium-based ZIF455-461Melt-quenchingFormation of a monolithic glass

Controlled Morphological Synthesis and Nanostructure Engineering

The engineering of this compound nanostructures is a field of active research, focusing on creating specific shapes and sizes to harness unique material properties. Methodologies are often chosen to yield morphologies ranging from simple nanoparticles to complex hierarchical assemblies.

Nanocrystals and Nanoparticles

The synthesis of this compound (Cd2V2O7) nanocrystals has been accomplished through a straightforward coprecipitation method. researchgate.net This technique involves using cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O) and ammonium vanadate (NH4VO3) as the initial materials. researchgate.net The resulting nanocrystals' size and phase can be carefully controlled. researchgate.net Hydrothermal processes are also employed for synthesizing this compound, capable of producing different phases such as CdV2O6 and Cd2V2O7. researchgate.net The hydrothermal approach is versatile and has been used to create nanoparticles of related compounds, such as cobalt vanadate (Co2V2O7), which form with a monoclinic crystal structure and an average crystallite size of approximately 25.14 nm. researchgate.net

Table 1: Synthesis of Vanadate Nanocrystals and Nanoparticles

CompoundSynthesis MethodPrecursorsResulting MorphologyReference
This compound (Cd2V2O7)CoprecipitationCd(NO3)2·4H2O, NH4VO3Nanocrystals researchgate.net
This compound (CdV2O6, Cd2V2O7)HydrothermalNot specifiedNot specified researchgate.net
Cobalt Vanadate (Co2V2O7)HydrothermalNH4VO3, Co(NO3)2·6H2ONanoparticles (~25.14 nm) researchgate.net

Nanobelts and Nanorods

One-dimensional (1D) nanostructures, such as nanobelts and nanorods, are frequently synthesized using hydrothermal methods, which facilitate anisotropic growth. For instance, ferric vanadate (FeVO4) has been successfully synthesized as nanorods through a facile hydrothermal route. acs.org Similarly, the hydrothermal synthesis of copper vanadate has yielded nanobelts, demonstrating the method's applicability across different metal vanadates. researchgate.net The choice of precursor can also be a determining factor in achieving 1D morphologies. A notable example is the synthesis of ultralong cadmium phosphate (B84403) hydroxide (B78521) nanowires, which utilized a specific cadmium oleate (B1233923) precursor within a hydrothermal method to direct the growth into wires. mdpi.com This highlights how precursor engineering can be a powerful tool for creating highly anisotropic nanostructures. mdpi.com

Table 2: Synthesis of 1D Vanadate and Cadmium-Based Nanostructures

CompoundSynthesis MethodKey FeatureResulting MorphologyReference
Ferric Vanadate (FeVO4)HydrothermalFacile synthesisNanorods acs.org
Copper VanadateHydrothermalMorphology controlNanobelts researchgate.net
Cadmium Phosphate HydroxideHydrothermalCadmium oleate precursorUltralong Nanowires mdpi.com

Nanoflowers and Hierarchical Structures

Among the most complex morphologies are nanoflowers, which are three-dimensional, hierarchical structures. rsc.org These structures are noteworthy for their high surface-to-volume ratio. rsc.org While various nano-architectured vanadates, including nanoflowers, have been reported, detailed synthesis protocols for other cadmium compounds can provide insight into their formation. researchgate.net For example, hierarchical cadmium sulfide (B99878) (CdS) nanoflowers have been prepared using a hydrothermal technique. kashanu.ac.irkashanu.ac.ir In this process, the deposition time is a crucial variable; at shorter durations, nascent flower-like structures with small gaps are observed. kashanu.ac.irkashanu.ac.ir As the deposition time increases, the density of the constituent nanosheets rises, leading to more developed and "blooming" nanoflower structures. kashanu.ac.irkashanu.ac.ir This time-dependent growth illustrates a common strategy for engineering complex hierarchical materials. kashanu.ac.irkashanu.ac.ir

Parametric Influence on Synthesis Outcomes

The final characteristics of this compound nanostructures are highly dependent on the conditions of the synthesis. Parameters such as precursor chemistry, temperature, and reaction time are carefully tuned to control the size, phase, and morphology of the product. researchgate.net

Effect of Precursor Stoichiometry and Type

The selection and molar ratio of precursors are fundamental in determining the final compound and its structure. In the synthesis of Cd2V2O7 nanocrystals, cadmium nitrate tetrahydrate and ammonium vanadate are the specified starting materials. researchgate.net The stoichiometry, particularly the ratio of vanadium to oxygen, plays a critical role in phase determination. researchgate.net Research has shown that the phase transition between CdV2O6 and Cd2V2O7 is influenced by the pH of the reaction environment, which in turn alters the polymerization state of the vanadate ions and thus the V/O ratio. researchgate.net Specifically, V2O7(4-) ions are stable in neutral or alkaline conditions, leading to the formation of the Cd2V2O7 phase. researchgate.net Furthermore, the type of precursor salt can dictate the morphology. In studies on copper vanadate, altering the copper salt precursor was shown to control whether the final product formed as nanoparticles, nanobelts, or nanoflowers. researchgate.net

Table 3: Influence of Precursor and Stoichiometric Conditions

Compound SystemParameter VariedEffectResulting Product/MorphologyReference
This compoundpH (V/O ratio)Phase transitionCd2V2O7 (neutral/alkaline) or CdV2O6 (acidic) researchgate.net
Copper VanadateType of copper saltMorphology controlNanoparticles, Nanobelts, or Nanoflowers researchgate.net
Cadmium Phosphate HydroxidePrecursor typeStructural directionUltralong Nanowires from cadmium oleate mdpi.com

Role of Temperature and Reaction Duration

Temperature and time are critical kinetic parameters that govern the growth and crystallinity of nanostructures. researchgate.net For the synthesis of Cd2V2O7, both reaction temperature and duration were investigated to determine the optimal conditions for the desired phase and morphology. researchgate.net In related vanadate systems, specific conditions have been reported; for example, cobalt vanadate nanoparticles were synthesized hydrothermally at 180 °C for 10 hours, followed by calcination. researchgate.net The duration of the synthesis can directly influence the final morphology. Extending the reaction time in a hydrothermal process can cause nanorods to grow preferentially along a specific axis, transforming them into ultralong nanowires. mdpi.com In the case of hierarchical structures like CdS nanoflowers, increasing the reaction time from 45 minutes to over an hour results in a visible evolution from nascent to fully formed flower-like morphologies. kashanu.ac.irkashanu.ac.ir Similarly, the synthesis of cadmium niobate nanocubes found that an optimal reaction time of 48 hours was necessary to achieve high photocatalytic efficiency. researchgate.net

Table 4: Effect of Temperature and Duration on Synthesis

CompoundTemperatureDurationEffect/ObservationReference
Cobalt Vanadate (Co2V2O7)180 °C (hydrothermal)10 hoursFormation of nanoparticles researchgate.net
Cadmium NiobateNot specified48 hoursOptimal time for high photocatalytic efficiency researchgate.net
Cadmium Phosphate HydroxideNot specifiedExtended durationGrowth of nanorods into ultralong nanowires mdpi.com
Cadmium Sulfide (CdS)Not specified45 min vs. 1-2 hoursEvolution of hierarchical nanoflower morphology kashanu.ac.irkashanu.ac.ir

Impact of Solvent Systems and pH Conditions

The selection of an appropriate solvent system and the precise control of pH are critical parameters in the synthesis of this compound, profoundly influencing the phase, morphology, and particle size of the final product. researchgate.net

The pH of the reaction medium plays a pivotal role in determining the specific vanadate species present in the solution, which in turn dictates the stoichiometry of the resulting this compound compound. Research has shown that a phase transition between different forms of this compound, such as dicadmium pyrovanadate (Cd₂V₂O₇) and cadmium metavanadate (CdV₂O₆), can be controlled by adjusting the pH. researchgate.net

In neutral or alkaline environments, the pyrovanadate ion (V₂O₇⁴⁻) is stable, leading to the formation of the Cd₂V₂O₇ phase when synthesized via hydrothermal methods. researchgate.net Conversely, under acidic conditions, a polymerization of vanadate ions occurs. This change in the vanadium-oxygen coordination as the pH decreases results in the transformation of the Cd₂V₂O₇ phase into CdV₂O₆. researchgate.net The ability to selectively synthesize a specific phase by tuning the pH is a significant advantage for tailoring the material's properties for targeted applications.

The solvent system also has a considerable impact on the synthesis outcome. While aqueous systems, using water as the solvent, are common, the choice of solvent can greatly influence the nucleation and growth kinetics of the crystals. researchgate.netgoogle.com The polarity, viscosity, and boiling point of the solvent affect the solubility of the precursors—such as cadmium nitrate tetrahydrate and ammonium vanadate—and the diffusion rates of the ionic species, thereby influencing the size and morphology of the synthesized this compound nanostructures. researchgate.net

The interplay between pH and solvent can lead to a range of morphologies. For instance, different amines used to adjust pH in a given solvent can lead to variations in the final particle shape and size. researchgate.net

Table 1: Effect of pH on this compound Phase Synthesis

pH ConditionPredominant Vanadate SpeciesResulting this compound PhaseGoverning Mechanism
AcidicPolymerized VanadatesCadmium Metavanadate (CdV₂O₆)Polymerization of vanadate ions increases the V/O ratio. researchgate.net
Neutral / AlkalinePyrovanadate (V₂O₇⁴⁻)Dicadmium Pyrovanadate (Cd₂V₂O₇)Stability of the V₂O₇⁴⁻ ion in the reaction medium. researchgate.net

Surfactant and Additive Effects

The use of surfactants and other additives is a key strategy for exerting fine control over the morphology, size, and aggregation of this compound nanoparticles during synthesis. These agents modify the reaction environment, influencing crystal growth in specific ways. researchgate.net

Surfactants are amphiphilic molecules that adsorb onto the surface of newly formed nuclei, modifying their surface energy. This can prevent particle aggregation and control the growth rate of different crystal facets, leading to specific morphologies. For example, polyvinylpyrrolidone (PVP), a non-ionic surfactant, has been successfully employed as a capping agent in the hydrothermal synthesis of this compound nanorods. google.com The PVP molecules likely adsorb preferentially onto certain crystallographic planes, inhibiting their growth while allowing growth to proceed in a specific direction to form one-dimensional nanostructures. google.com

Other types of surfactants, including anionic and cationic surfactants, can also be utilized. Studies on related cadmium systems have shown that anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance the formation of porous, granular deposits, which increases the surface area. nih.gov In contrast, cationic surfactants such as cetyltrimethylammonium bromide (CTAB) may inhibit growth, leading to less porous structures. nih.gov The choice of surfactant and its concentration are therefore critical parameters for achieving desired material characteristics. nih.gov

Additives, which are not surfactants, can also play a significant role. These can include inorganic salts that modify the ionic strength of the solution or act as complexing agents. While specific studies on additives in this compound synthesis are limited, research on related cadmium processes demonstrates their potential impact. For instance, the presence of certain metal ions like Cr³⁺ or Ti⁴⁺ has been shown to enhance the efficiency and repeatability of cadmium chemical vapor generation, indicating that such ions can significantly alter the chemical environment and reaction pathways. nih.gov These additives can influence the electrochemical properties of the solution and the kinetics of the precipitation reaction, thereby affecting the final product.

Table 2: Influence of Surfactants and Additives on this compound Synthesis

Agent TypeExampleObserved/Potential EffectReference
Non-ionic SurfactantPolyvinylpyrrolidone (PVP)Acts as a capping agent to control morphology; facilitates the formation of nanorods. google.com
Anionic SurfactantSodium Dodecyl Sulfate (SDS)In related cadmium systems, promotes the formation of porous, high-surface-area structures. nih.gov
Cationic SurfactantCetyltrimethylammonium Bromide (CTAB)In related cadmium systems, can inhibit growth and lead to lower porosity deposits. nih.gov
Additive (Inorganic Salt)Cr³⁺, Ti⁴⁺ saltsIn other cadmium processes, these ions enhance reaction efficiency and repeatability, suggesting a role in modifying reaction kinetics. nih.gov

Structural Elucidation and Advanced Characterization of Cadmium Vanadate

Crystalline Phase Analysis and Structural Refinement

The crystalline nature and phase purity of cadmium vanadate (B1173111) are primarily investigated using diffraction and vibrational spectroscopy techniques.

X-ray diffraction is a fundamental technique for identifying the crystalline phases of cadmium vanadate. Different stoichiometries of this compound, such as cadmium metavanadate (CdV₂O₆) and cadmium pyrovanadate (Cd₂V₂O₇), exhibit distinct diffraction patterns.

Cadmium metavanadate (CdV₂O₆) has been identified in a monoclinic crystal structure belonging to the C2/m space group, which is isostructural with the β-phase of some other metavanadates. ias.ac.inresearchgate.net A high-pressure form of CdV₂O₆ has also been reported, crystallizing in the orthorhombic Pnab space group. researchgate.net This high-pressure modification features corrugated layers of edge-sharing VO₆ octahedra. researchgate.net

Cadmium pyrovanadate (Cd₂V₂O₇) nanocrystals have been synthesized and their phase identified through XRD. researchgate.net Another form, Cd₃V₂O₈, has also been mentioned in the context of forming homojunctions with other vanadates. mdpi.comnih.gov

The diffraction patterns for different this compound phases are well-documented in the Joint Committee on Powder Diffraction Standards (JCPDS) database. For instance, the monoclinic structure of a this compound has been associated with JCPDS card number 78-0951. mdpi.com The analysis of diffraction peak positions and intensities allows for the determination of lattice parameters and crystallite size, which for some CdV/ZnV composite nanoparticles was calculated to be around 23 nm using the Scherrer formula. mdpi.comnih.gov

Table 1: XRD Peak Positions for Monoclinic this compound (JCPDS No. 78-0951) mdpi.com

2θ (degrees) Miller Indices (hkl)
20.29 (021)
27.30 (131)
27.95 (221)
29.01 (012)
32.52 (022)
36.39 (222)
38.73 (042)
40.51 (123)
42.52 (170)
47.27 (171)
51.59 -
54.53 -
59.61 (442)
64.68 -
68.59 -
72.43 -

Note: Some Miller indices were not specified in the provided source.

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, which are sensitive to the local structure and bonding. The Raman spectra of cadmium vanadates are characterized by distinct bands corresponding to the stretching and bending vibrations of the vanadate polyhedra.

For polycrystalline CdV₂O₆ and Cd₂V₂O₇, Raman spectra show characteristic vibrational modes. spie.org The highest frequency bands are typically associated with the stretching vibrations of the vanadium-oxygen (V-O) bonds. For example, in one study, the highest frequency bands for CdV₂O₆ and Cd₂V₂O₇ were observed at 892 cm⁻¹ and 875 cm⁻¹, respectively. spie.org These frequencies can be correlated with the V-O bond length. spie.org

The Raman spectra of vanadate minerals, in general, show terminal V=O bond vibrations in the 900 to 1000 cm⁻¹ region, while bridging V-O-V bonds have symmetric and antisymmetric stretching modes around 500 and 700 cm⁻¹, respectively. qut.edu.au The bending modes of the vanadate ions are typically observed at lower frequencies. qut.edu.auresearchgate.net For amorphous Cd₂V₂O₇, a broad band centered at 848 cm⁻¹ is observed, indicating the breaking of V-O-V bridges and a loss of long-range order. spie.org

Table 2: Prominent Raman Bands for Polycrystalline Cadmium Vanadates spie.org

Compound Raman Shift (cm⁻¹) Assignment
CdV₂O₆ 892 V-O stretching vibration
Cd₂V₂O₇ 875 V-O stretching vibration
Amorphous Cd₂V₂O₇ 848 (broad) V-O-V bridge vibrations

Spectroscopic Characterization of Chemical States and Bonding

Spectroscopic techniques that probe electronic transitions and molecular vibrations are crucial for determining the chemical states of the constituent elements and the nature of the chemical bonds in this compound.

FTIR spectroscopy is widely used to identify the functional groups and vibrational modes within this compound structures. researchgate.netmdpi.com The infrared spectra of cadmium vanadates are dominated by absorptions arising from the vibrations of the V-O bonds within the VOₓ polyhedra.

For β-CdV₂O₆, which has a monoclinic structure, a characteristic V-O stretching vibration mode is observed around 855 cm⁻¹. ias.ac.in This absorption is attributed to the various vanadium-oxygen bond distances within the distorted VO₆ octahedra that form the crystal structure. ias.ac.in In studies of composite materials containing this compound, the FTIR spectra confirm the presence of characteristic V-O-V stretching and rocking modes, as well as vibrations associated with the metal-oxygen bonds (e.g., V-O-Zn). mdpi.com The absence of certain peaks after modification can indicate the formation of new chemical junctions. mdpi.com The region between 600-800 cm⁻¹ is generally associated with V-O stretching modes in many vanadate compounds. ukm.my

Table 3: Characteristic FTIR Absorption Bands for this compound and Related Compounds

Wavenumber (cm⁻¹) Assignment Reference
855 V-O stretching in β-CdV₂O₆ (monoclinic) ias.ac.in
945, 844, 643 V-O-V stretching, rocking, and vibration modes in VO₄ mdpi.com
497 Stretching vibration of the V-O-Metal bond mdpi.com

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and the oxidation states of the elements in this compound. researchgate.netmdpi.comnih.gov

High-resolution XPS spectra of the Cd 3d, V 2p, and O 1s core levels are analyzed to determine the chemical environment. The Cd 3d spectrum typically shows two spin-orbit split peaks, Cd 3d₅/₂ and Cd 3d₃/₂, which are characteristic of the Cd²⁺ oxidation state. mdpi.comnih.gov For instance, these peaks have been reported at approximately 401.9 eV and 408.69 eV. mdpi.comnih.gov

The V 2p spectrum is more complex and can reveal the presence of multiple vanadium oxidation states. The V 2p₃/₂ and V 2p₁/₂ peaks can often be deconvoluted to show components corresponding to both V⁵⁺ and V⁴⁺ states. mdpi.comnih.gov For example, peaks at around 514 eV and 521.09 eV have been attributed to V⁴⁺/V⁵⁺ oxidation states. mdpi.comnih.gov The presence of V⁴⁺ can indicate the existence of oxygen vacancies in the material. rsc.org

The O 1s spectrum can also be deconvoluted into multiple components, representing oxygen in the vanadate lattice (V-O bonds), metal-oxygen bonds (Cd-O), and often, surface hydroxyl groups or defect sites. mdpi.com

Table 4: Representative XPS Binding Energies for this compound Composites mdpi.comnih.gov

Element Core Level Binding Energy (eV) Oxidation State
Cd 3d₅/₂ 401.9 Cd²⁺
Cd 3d₃/₂ 408.69 Cd²⁺
V 2p₃/₂ 514.0 V⁴⁺/V⁵⁺
V 2p₁/₂ 521.09 V⁴⁺/V⁵⁺
O 1s 527.01 - 529.46 Lattice O, Defect Sites

Morphological and Microstructural Analysis

The morphology and microstructure of this compound materials, particularly at the nanoscale, are critical determinants of their properties and performance in various applications. These features are typically investigated using electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron microscopy (TEM). researchgate.netmdpi.com

Research has demonstrated that the morphology of this compound can be controlled through various synthesis methods, such as co-precipitation and hydrothermal routes. researchgate.netgoogle.com A variety of nanostructures have been reported, including nanoparticles, nanorods, nanobelts, and nanoflowers. researchgate.netgoogle.comacs.org For example, a facile hydrothermal process has been used to synthesize copper vanadate nanocrystals with diverse morphologies. researchgate.net Similarly, this compound has been synthesized in the form of nanorods. google.com

SEM analysis reveals the surface topography and particle shape. For instance, studies have shown this compound composites forming dense arrays of small, self-agglomerated, and interconnected capsule-like or spherical particles. mdpi.com The particle size can range from the nanometer scale upwards. scirp.orgsci-hub.se TEM provides higher resolution imaging, allowing for the detailed examination of individual nanostructures, their dimensions, and crystalline lattice fringes. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is instrumental in revealing the surface morphology and microstructure of this compound. Studies show that the morphology is highly dependent on the synthesis method. For instance, Cd₂V₂O₇ synthesized via a sol-gel route using citric acid can result in nanostructures whose size and shape are influenced by the calcination temperature. researchgate.net As the temperature is increased from 500 °C to 700 °C, changes in the particle agglomeration and definition can be observed. researchgate.net

When prepared by a simple coprecipitation method, the morphology of Cd₂V₂O₇ nanocrystals can be significantly influenced by parameters such as the type of amine used, temperature, and reaction time. researchgate.net Hydrothermal synthesis methods have been shown to produce aggregated porous morphologies composed of individual spherical particles. researchgate.net In some preparations, Cd₂V₂O₇ appears as a glassy surface with no distinct clusters of its constituent oxides, particularly in amorphous forms. chalcogen.ro When used as a sensing electrode material, it can form a distinct microstructure. sensor-jlu.com In composite materials, such as with zinc vanadate, this compound can present as ellipsoid and spherical particles that are self-agglomerated and interconnected. mdpi.comresearchgate.net

Table 1: Summary of this compound Morphologies Observed by SEM
Synthesis MethodObserved MorphologyReference
Sol-Gel (with citric acid)Nanostructures, with morphology dependent on calcination temperature (500-700 °C). researchgate.net
HydrothermalAggregated porous structures of spherical particles. researchgate.net
CoprecipitationNanocrystals with morphology influenced by reaction parameters. researchgate.net
Melt-Quenching (Amorphous)Glassy surface with no oxide clusters. chalcogen.ro
Hydrothermal (in CdV/ZnV composite)Ellipsoid and spherical, self-agglomerated, and interconnected particles. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

HRTEM, a more powerful technique, allows for the visualization of the crystal lattice fringes, providing direct evidence of a material's crystalline quality. researchgate.netresearchgate.net For Cd₂V₂O₇ nanostructures, HRTEM is employed to characterize their structure and chemical state, confirming the crystalline nature of hydrothermally synthesized particles. researchgate.net These techniques are crucial for verifying the formation of specific phases and for understanding the structural details that influence the material's electronic and optical properties. researchgate.netresearchgate.net In composites, TEM can confirm the shape and orientation of the nanoparticles, such as the uniform spherical structure of a CdV/ZnV catalyst. mdpi.com

Elemental Composition and Distribution Mapping

Understanding the elemental makeup of a compound is fundamental to confirming its identity and purity. For this compound, spectroscopic techniques that rely on the interaction of X-rays with the material are commonly employed.

Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique coupled with electron microscopy to determine the elemental composition of a sample. EDX analysis of this compound consistently confirms the presence of the constituent elements: Cadmium (Cd), Vanadium (V), and Oxygen (O). researchgate.netchalcogen.ro This analysis is crucial for verifying the successful synthesis of the compound and for assessing its purity, as it can detect any contaminants. chalcogen.romdpi.com

In studies of composite materials, EDX provides semi-quantitative data on the elemental distribution. For example, in a CdV/ZnV nanocomposite, EDX analysis confirmed the presence of all expected elements (Cd, Zn, V, O) and provided their atomic percentages. mdpi.com Elemental mapping, an associated technique, further illustrates the uniform distribution of these elements throughout the material, which is vital for materials where homogeneous composition is key to performance. mdpi.com

Table 2: Example EDX Elemental Composition for a Cadmium-Zinc Vanadate (CdV/ZnV) Composite
ElementAtomic (%)Reference
Oxygen (O)57.8 mdpi.com
Vanadium (V)21.5 mdpi.com
Zinc (Zn)15.21 mdpi.com
Cadmium (Cd)5.42 mdpi.com

Optical Property Characterization

The interaction of this compound with light reveals key electronic properties, such as its band gap and luminescent capabilities. These are investigated using various spectroscopic methods.

Ultraviolet–Visible (UV–Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are primary techniques for determining the optical absorption properties and estimating the band gap of semiconductor materials like this compound. The band gap is a critical parameter that dictates the material's electronic and photocatalytic activity.

The reported band gap of this compound varies depending on its phase (crystalline or amorphous), composition, and whether it is part of a composite material. For an amorphous Er-doped Cd₂V₂O₇, the band gap was determined to be 2.84 eV from optical absorption measurements. researchgate.net In another study involving a type-II Cd₂V₂O₇–ZnO mixed oxide, the optical band gap was found to be 3.0 eV. researchgate.net Theoretical calculations for pure, crystalline Cd₂V₂O₇ under ambient conditions suggest a much wider indirect band gap of 4.39 eV, which can decrease significantly under high pressure. researchgate.netrsc.org The absorption spectrum of this compound, often measured using DRS, provides the data necessary for a Tauc plot, from which the band gap energy is calculated. mdpi.comresearchgate.net

Table 3: Reported Band Gap Energies for this compound and Related Composites
MaterialBand Gap (eV)Method/CommentReference
Amorphous Er-doped Cd₂V₂O₇2.84Optical Absorption researchgate.net
Cd₂V₂O₇–ZnO Composite3.0UV-Vis DRS researchgate.net
Crystalline β-Cd₂V₂O₇4.39Theoretical Calculation (Indirect) researchgate.netrsc.org
CdV/ZnV Nanoparticles2.63UV-Vis DRS (Tauc Plot) mdpi.com

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted from a material after it has absorbed photons. The emission spectrum provides information about the electronic transitions occurring, including those related to defects, dopants, and the fundamental band structure of the material.

For Cd₂V₂O₇, room temperature photoluminescence measurements, often using an excitation wavelength of 325 nm, reveal characteristic emission peaks. researchgate.netresearchgate.net Pure Cd₂V₂O₇ has been shown to exhibit two visible light emission centers located at approximately 589 nm and 637 nm. researchgate.net These emissions are generally attributed to local defects within the Cd₂V₂O₇ structure. researchgate.net The luminescent properties are closely tied to the VO₄ structural unit, which acts as the luminescence center in many vanadate compounds. scitepress.orgoptica.org The intensity and position of the PL emission can be influenced by the material's crystallinity and the presence of dopants. For instance, Er-doped Cd₂V₂O₇ shows emission spectra corresponding to the electronic transitions of the Er³⁺ ions. researchgate.netscispace.com In composites, the PL intensity is often used to study the dynamics of electron-hole pair recombination; a lower PL intensity in a CdV/ZnV composite compared to its individual components suggests a more efficient charge separation, which is beneficial for photocatalysis. mdpi.comresearchgate.net

Surface Area and Porosity Assessments

The evaluation of surface area and porosity is critical in understanding the potential applications of this compound, particularly in fields such as catalysis and energy storage where interfacial reactions are paramount. google.com The Brunauer–Emmett–Teller (BET) method is a widely accepted analytical technique used to determine the specific surface area of materials. researchgate.netmatestlabs.com

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory is a fundamental principle for measuring the specific surface area of solid and porous materials. researchgate.net The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. matestlabs.comacs.org By analyzing the nitrogen adsorption-desorption isotherm, the monolayer capacity of the adsorbent can be determined, which allows for the calculation of the specific surface area. researchgate.net The shape of the isotherm can also provide qualitative information about the porous nature of the material. nih.gov

In the context of vanadates, a high specific surface area is often desirable as it can provide more active sites for catalytic reactions. researchgate.net For instance, one-dimensional nanomaterials like nanorods are expected to have a large specific surface area, which can enhance their electrochemical properties. google.com

Research on a homojunction of this compound (CdV) and zinc vanadate (ZnV) has provided specific data on the surface area of pristine this compound. In one study, the BET surface area of the synthesized this compound was determined to be 274.91 μmol g⁻¹ h⁻¹, a value that was enhanced in the composite material. mdpi.com The analysis of nitrogen adsorption-desorption isotherms is a standard method to ascertain the surface area, pore volume, and pore size distribution of such nanomaterials. rgipt.ac.inresearchgate.net

The table below summarizes the reported BET surface area for this compound from a comparative study.

MaterialBET Specific Surface Area (μmol g⁻¹ h⁻¹)
This compound (CdV)274.91
Zinc Vanadate (ZnV)229.09
CdV/ZnV Composite366.34

Theoretical and Computational Investigations of Cadmium Vanadate

Electronic Structure Calculations

The electronic structure, which governs the electrical, optical, and magnetic properties of a material, has been a central focus of computational investigations of cadmium vanadate (B1173111).

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. matec-conferences.org For cadmium pyrovanadate (Cd₂V₂O₇), DFT studies have been performed to understand its structural and electronic properties. researchgate.net These calculations are often carried out using specialized software packages like CRYSTAL, which is designed for solid-state chemistry and physics. researchgate.netsmu.edu

Different approximations for the exchange-correlation functional, which is a key component of DFT, are often employed and compared. For instance, in studies of zinc pyrovanadate (Zn₂V₂O₇), a related compound, functionals such as the Perdew–Burke–Ernzerhof (PBE), Heyd–Scuseria–Ernzerhof (HSE06), and the hybrid B3LYP functional have been utilized. smu.edu In the case of Cd₂V₂O₇, the B3LYP functional was found to be the most accurate in describing its crystal structure under ambient pressure. tudelft.nl The choice of functional is critical, as it can significantly influence the predicted properties, particularly the band gap energy. scielo.br Studies on various vanadates have shown that the PBE functional tends to underestimate the band gap, while HSE06 can dramatically overestimate it. scielo.brresearchgate.net In some cases, adding a Hubbard-like term (PBE+U) can yield results in very good agreement with experimental data. scielo.br

Band Structure and Band Gap Analysis

The band structure describes the ranges of energy that an electron is allowed to have within the crystal, and the band gap is a crucial parameter that determines its electronic and optical properties.

Theoretical Prediction of Band Gap Energies

Systematic electronic band-structure calculations have been performed for cadmium pyrovanadate (Cd₂V₂O₇). researchgate.net According to these DFT calculations, Cd₂V₂O₇ is an indirect wide band-gap material. researchgate.net The theoretically predicted band-gap energy at ambient conditions is 4.39 eV. researchgate.net This value places its absorption edge in the ultraviolet region of the electromagnetic spectrum. smu.edu It is important to note that theoretical predictions can vary based on the computational method used, and discrepancies have been noted in the literature regarding the precise band gap of Cd₂V₂O₇. tudelft.nl For comparison, the experimental band gap for a form of cadmium vanadate (CdV) was found to be 2.91 eV. Theoretical studies also explore how external factors, such as pressure, affect the band gap. For Cd₂V₂O₇, it has been found that the band gap changes significantly with pressure-induced phase transitions. researchgate.net

Evaluation of Charge Carrier Effective Masses

The charge carrier effective mass (m*) is a fundamental parameter that describes how electrons and holes move within a crystal lattice. It is determined by the curvature of the band structure; specifically, it is inversely proportional to the second derivative of the energy (E) with respect to the wave vector (k). The effective mass is a tensor quantity, meaning its value can depend on the direction of motion within the crystal. This parameter is critical for modeling and understanding charge transport phenomena. While the theoretical framework for calculating effective masses from first-principles band structures is well-established, specific calculated values for the electron and hole effective masses in this compound have not been detailed in the reviewed scientific literature.

Simulation of Structural Stability and Phase Transitions under Pressure

Computational simulations are particularly effective for predicting how materials will behave under high-pressure conditions, which are often difficult to probe experimentally.

First-principles DFT calculations predict that cadmium pyrovanadate (Cd₂V₂O₇) undergoes two structural phase transitions at high pressures. researchgate.net The initial structure at ambient pressure is the β-phase, which has a monoclinic C2/m space group. researchgate.net

First Transition: At a calculated pressure of 0.3 GPa, a transition from the β-phase to the γ-phase (space group Pī) is predicted. This transition involves changes in the coordination polyhedra of the cadmium and vanadium atoms. In the γ-phase, there are two distinct Cd atoms, one being hexa-coordinated and the other hepta-coordinated. researchgate.net

Second Transition: Upon further compression to 10.9 GPa, a second phase transition is proposed. The calculations suggest that Cd₂V₂O₇ transforms into a cubic pyrochlore-type structure. This transition is accompanied by a sharp decrease in the material's band gap to 2.56 eV. researchgate.net

These transitions are considered first-order and reconstructive, involving significant changes in atomic arrangement and an increase in the coordination numbers of the cations. tudelft.nl Theoretical studies on other forms, such as cadmium orthovanadate (Cd₃V₂O₈), have also revealed pressure-induced phenomena, including the identification of a previously unreported polymorph that is thermodynamically more stable than the known ambient pressure phase up to 14 GPa. arxiv.org

Predicted High-Pressure Phase Transitions in Cd₂V₂O₇
Transition Pressure (GPa)Initial Phase (Space Group)Final Phase (Structure Type)Key Structural ChangesPredicted Final Band Gap (eV)
0.3β-Cd₂V₂O₇ (C2/m)γ-Cd₂V₂O₇ (Pī)Change in Cd and V coordination polyhedraN/A
10.9γ-Cd₂V₂O₇ (Pī)τ-Cd₂V₂O₇ (Cubic Pyrochlore)Formation of cubic pyrochlore (B1171951) structure2.56

Quantum Chemical Descriptors and Molecular Orbital Analysis (HOMO-LUMO)

Theoretical investigations employing density-functional theory (DFT) have been instrumental in elucidating the electronic properties of this compound (Cd₂V₂O₇). A key quantum chemical descriptor, the band-gap energy, has been a subject of considerable study. First-principles calculations have determined that under ambient conditions, Cd₂V₂O₇ is an indirect wide band-gap material. researchgate.net

A systematic electronic band-structure calculation predicts a band-gap energy of 4.39 eV. researchgate.net This value is notably larger than some experimentally reported values, which show discrepancies in the literature, with figures ranging from 1.77 eV to 2.97 eV. researchgate.net Such variations in experimental findings can be attributed to factors such as crystalline quality, potential dopants, and measurement techniques. The theoretically calculated wide band-gap is, however, consistent with the band-gap energies of comparable pyrovanadates like Mg₂V₂O₇ (3.75 eV) and Zn₂V₂O₇ (3.95 eV), suggesting that band gaps smaller than 3 eV are generally unexpected for this class of materials. researchgate.net

Further computational analysis into the molecular orbitals of this compound would involve the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the electronic excitation and reactivity of the compound. Detailed analysis would also reveal the atomic orbital contributions to the HOMO and LUMO, indicating the probable sites for electrophilic and nucleophilic attacks and providing insights into the charge transfer characteristics of the molecule.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod
Band-Gap Energy4.39 eVDensity-Functional Theory
Band-Gap TypeIndirectDensity-Functional Theory

Charge Transfer Dynamics and Recombination Pathway Modeling

The efficiency of this compound in photocatalytic applications is intrinsically linked to the dynamics of photogenerated charge carriers—electrons and holes. Upon photoexcitation, the separation of these charge carriers and their subsequent migration to the material's surface are crucial steps for initiating chemical reactions. Concurrently, the recombination of electrons and holes is a competing process that diminishes the photocatalytic efficiency.

While specific theoretical modeling of charge transfer dynamics and recombination pathways exclusively for this compound is not extensively detailed in the available literature, insights can be drawn from comparative studies and general principles of semiconductor photocatalysis. For instance, in a homojunction of this compound and zinc vanadate (CdV/ZnV), photoluminescence spectra analysis has been used to probe the dynamics of electron-hole pair recombination. The lower photoluminescence intensity of this compound compared to zinc vanadate suggests a lower electron-hole recombination rate in CdV. arxiv.org This implies a more efficient charge separation, which is a desirable characteristic for a photocatalyst.

Theoretical and computational modeling for similar semiconductor systems often involves tracking the movement of charge carriers from the bulk to the surface and across interfaces. These models can simulate the pathways for both productive charge transfer to adsorbed species and non-productive recombination events. Key factors influencing these dynamics include the material's electronic band structure, the presence of surface defects or trap states, and the nature of the interface with the surrounding medium.

Modeling of recombination pathways can be broadly categorized into:

Band-to-band recombination: Direct recombination of an electron from the conduction band with a hole in the valence band.

Trap-assisted recombination (Shockley-Read-Hall): Recombination occurring via energy levels within the band gap, which are introduced by defects or impurities.

Computational approaches, such as time-dependent density functional theory (TD-DFT), can be employed to simulate excited-state dynamics and estimate the rates of charge transfer and recombination. These models are essential for a fundamental understanding of the photocatalytic mechanism and for the rational design of more efficient this compound-based photocatalytic systems.

Advanced Functional Applications of Cadmium Vanadate Materials

Photocatalytic Applications

The photocatalytic capabilities of cadmium vanadate (B1173111) are harnessed for several critical environmental and energy-related processes. When cadmium vanadate absorbs photons with energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then migrate to the material's surface to initiate redox reactions, forming the basis of its photocatalytic functionality.

The photocatalytic splitting of water to produce hydrogen gas (H₂) is a promising avenue for clean energy production. This compound has been investigated as a photocatalyst for this purpose. In one study, pristine this compound (CdV) demonstrated a hydrogen production efficiency of 274.91 μmol g⁻¹ h⁻¹ under visible light illumination using methanol (B129727) as a sacrificial agent. semanticscholar.org The performance can be significantly enhanced through the formation of composite structures. For instance, a homojunction formed between this compound and zinc vanadate (CdV/ZnV) exhibited a substantially improved H₂ production rate of 366.34 μmol g⁻¹ h⁻¹, showcasing the potential of junction engineering in boosting photocatalytic activity. semanticscholar.org

Table 1: Photocatalytic Hydrogen Production Rates of this compound-Based Materials

PhotocatalystHydrogen Production Rate (μmol g⁻¹ h⁻¹)Experimental Conditions
This compound (pristine)274.91Visible light, Methanol sacrificial agent
This compound/Zinc Vanadate (homojunction)366.34Visible light, Methanol sacrificial agent

The photocatalytic conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable fuels such as methane (B114726) (CH₄) represents a sustainable approach to both energy production and climate change mitigation. A novel flower-like composite material composed of cadmium sulfide (B99878) and this compound (CdS/CdV₂O₆) has been synthesized and employed for the visible-light-driven photoconversion of CO₂ into CH₄. researchgate.net This composite material demonstrated a significantly higher yield of methane compared to the individual semiconductor components. researchgate.net The enhanced performance is attributed to the efficient separation of photogenerated charge carriers within the composite structure, which suppresses their recombination. researchgate.net

This compound-based photocatalysts have proven effective in the degradation of various organic pollutants and synthetic dyes, which are common contaminants in industrial wastewater.

Methylene (B1212753) Blue: A hybrid system of this compound nanorods grown on graphitic carbon nitride (CdV₂O₆/g-C₃N₄) showed significantly enhanced photocatalytic activity for the degradation of methylene blue under visible light. The optimal composite exhibited a degradation rate of 0.041 min⁻¹, which is 4.5 times higher than that of pure g-C₃N₄. researchgate.net

Eosin Y: Nanostructures of this compound (specifically Cd₂V₂O₇) have been synthesized and their photocatalytic activity was evaluated through the degradation of the anionic dye Eosin Y in an aqueous solution under visible light irradiation. researchgate.net

Fast Green: A nanocomposite of titanium dioxide and this compound (TiO₂-CdV₂O₆) was used for the visible-light-assisted degradation of Fast Green dye. While its performance was noted, it was found to be less active than other vanadate composites like TiO₂-Ag₃VO₄ in this specific application. researchgate.net

Table 2: Performance of this compound Composites in Organic Pollutant Degradation

PhotocatalystTarget PollutantKey Finding
CdV₂O₆/g-C₃N₄Methylene BlueDegradation rate of 0.041 min⁻¹, 4.5 times higher than pure g-C₃N₄.
Cd₂V₂O₇Eosin YDemonstrated effective degradation under visible light.
TiO₂-CdV₂O₆Fast GreenShowed photocatalytic activity under visible light.

While photocatalysis is a recognized method for the reduction of toxic heavy metal ions to their less harmful, lower oxidation states or elemental forms, specific research findings on the application of this compound for the photoreduction of heavy metal ions such as hexavalent chromium (Cr(VI)) or lead (Pb(II)) are not extensively available in the reviewed literature. Studies in this area tend to focus on other vanadate compounds or different semiconductor materials. nih.govnih.govdpublication.comijoems.commdpi.com

The efficiency of a photocatalyst is largely dependent on the separation and lifetime of the photogenerated electron-hole pairs. A primary strategy to improve this is the creation of junctions between different semiconductor materials.

The formation of homojunctions and heterojunctions is a key strategy for enhancing photocatalytic performance by promoting the efficient separation of charge carriers. mdpi.com

A homojunction is formed at the interface of two regions of the same semiconductor material that have different electronic properties. A notable example is the CdV/ZnV homojunction, where cadmium nanostructures are integrated into a zinc vanadate lattice. semanticscholar.org This structure significantly improves the transport of photogenerated electrons and holes, thereby suppressing their recombination. semanticscholar.org This enhanced charge separation is directly responsible for the observed increase in hydrogen production efficiency, from 274.91 μmol g⁻¹ h⁻¹ for pristine CdV to 366.34 μmol g⁻¹ h⁻¹ for the CdV/ZnV composite. semanticscholar.org The synergistic effect also leads to a reduction in the material's band gap, allowing for broader absorption of visible light. semanticscholar.org

Mechanisms of Enhanced Photocatalytic Activity

Optimization of Charge Carrier Separation and Transport

The efficiency of a photocatalyst is critically dependent on the effective separation and transport of photogenerated electron-hole pairs. For this compound, a primary strategy to mitigate the recombination of these charge carriers is the formation of heterojunctions. Constructing a homojunction, for instance by integrating this compound with another vanadate semiconductor like zinc vanadate (Zn₃V₂O₈), has been shown to significantly improve the transport of charge carriers. This architectural approach suppresses charge recombination and enhances photocatalytic activity, such as in hydrogen production.

Another advanced strategy is the design of Z-scheme and S-scheme heterojunctions. These systems not only promote the spatial separation of electrons and holes but also maintain a high redox potential, which is crucial for driving photocatalytic reactions. In a Z-scheme system, electrons in the photocatalyst with lower conduction band potential recombine with holes in the one with higher valence band potential, preserving the high-energy electrons and holes in different materials to maximize their reductive and oxidative power. This mechanism leads to a more efficient utilization of photogenerated carriers and has been demonstrated as an effective approach for various vanadate-based photocatalysts.

The table below summarizes key strategies employed to enhance charge carrier dynamics in vanadate-based photocatalysts.

StrategyMechanismOutcome
Homojunction Formation Creates an internal electric field at the interface, promoting the directional flow of electrons and holes away from each other.Suppresses electron-hole recombination, enhances charge transport.
Z-Scheme Heterojunction Mimics natural photosynthesis by facilitating charge transfer that preserves electrons and holes with the highest redox potentials.Improves charge separation while maintaining strong redox capabilities.
S-Scheme Heterojunction A step-scheme charge transfer mechanism that enhances the separation and transfer of photogenerated carriers.Boosts redox abilities and promotes efficient charge separation.
Broadened Visible Light Absorption Strategies

To enhance the photocatalytic efficiency of this compound under solar irradiation, it is essential to broaden its light absorption spectrum, particularly into the visible range. Bare this compound may have limitations in absorbing a wide range of the solar spectrum. Several strategies are employed to overcome this.

One effective method is doping with metal or non-metal elements. Introducing dopants can create defects or new energy levels within the band structure of this compound, which can lower the bandgap energy and shift the absorption edge to longer wavelengths (a red shift). For instance, doping with rare-earth ions has been shown to modify the optical properties of similar vanadate compounds, leading to improved visible light harvesting.

Another prominent strategy is the formation of composites and heterostructures . By coupling this compound with a narrow bandgap semiconductor, the resulting composite can absorb a broader range of visible light. For example, creating a composite with materials like silver sulfide (Ag₂S) can significantly enhance visible light absorption due to the photosensitizing effect of the narrow-bandgap material. The synergistic effect within the composite not only broadens the light absorption but can also facilitate better charge separation, as discussed in the previous section.

The following table outlines common strategies to enhance the light-harvesting capabilities of vanadate materials.

StrategyDescriptionEffect
Elemental Doping Introducing foreign atoms into the crystal lattice of this compound.Creates intermediate energy levels, reduces the bandgap, and causes a red shift in light absorption.
Composite Formation Coupling this compound with other materials, such as narrow-bandgap semiconductors.The composite material can absorb a wider range of the light spectrum than the individual components.
Noble Metal Deposition Depositing plasmon-generating nanoparticles (e.g., Ag, Au) on the surface.Surface plasmon resonance enhances visible light absorption and promotes the generation of charge carriers.

Electrochemical Energy Storage and Conversion

Lithium-Ion Battery Cathode Materials

Transition metal vanadates are recognized as promising active materials for lithium-ion batteries due to their high theoretical capacities, which arise from multi-electron transfer during electrochemical reactions.

De-lithiation/Lithiation Mechanisms

The de-lithiation (charging) and lithiation (discharging) processes in a this compound cathode involve the insertion and extraction of lithium ions, accompanied by the redox reactions of the constituent metal ions. While specific in-situ studies on this compound are not extensively detailed, the mechanism can be inferred from the behavior of similar vanadate compounds used as battery electrodes.

The process is primarily a conversion and/or intercalation reaction. During the initial lithiation, lithium ions are inserted into the host structure, causing the reduction of the transition metal ions. For this compound, this would involve the reduction of vanadium from a higher oxidation state (e.g., V⁵⁺) to lower states (e.g., V⁴⁺, V³⁺). The cadmium ions (Cd²⁺) could also potentially participate in the redox process.

In many vanadate systems, the initial lithiation can lead to an irreversible phase transformation, followed by more reversible cycling. The vanadium redox couple (V⁵⁺/V⁴⁺/V³⁺) is the primary driver of the electrochemical capacity. The reversibility of these redox transitions is crucial for the cycling stability of the battery.

Theoretical Specific Capacity and Energy Density Considerations

The theoretical specific capacity of an electrode material is determined by the total charge transferred per unit mass, calculated using Faraday's laws of electrolysis. It depends on the molecular weight of the material and the number of electrons transferred in the redox reaction.

The formula for theoretical specific capacity (Q) is: Q (mAh/g) = (n * F) / (M * 3.6) where:

n is the number of electrons transferred per formula unit.

F is the Faraday constant (≈ 96485 C/mol or 26801 mAh/mol).

M is the molar mass of the active material ( g/mol ).

For cadmium vanadates, the theoretical capacity depends on the stoichiometry and the extent of the vanadium redox reaction. Assuming a complete reduction of V⁵⁺ to V³⁺ (a two-electron transfer per vanadium atom), the theoretical capacities for common stoichiometries can be calculated.

The table below provides the calculated theoretical specific capacities for two forms of this compound, assuming different numbers of electron transfers.

CompoundFormulaMolar Mass ( g/mol )Electron Transfer (n) per Formula UnitTheoretical Specific Capacity (mAh/g)
Cadmium pyrovanadateCd₂V₂O₇422.674 (V⁵⁺ → V³⁺)253.6
Cadmium orthovanadateCd₃(VO₄)₂526.994 (V⁵⁺ → V³⁺)203.4

The energy density (Wh/kg) is the product of the specific capacity and the average operating voltage of the cathode material. While the theoretical capacities can be high, the practical energy density depends on factors like the actual reversible capacity, operating voltage, and cycling stability, which are influenced by the material's crystal structure and morphology.

Supercapacitor Electrode Materials

Vanadium-based bimetallic oxides, or vanadates, are considered a promising class of materials for supercapacitor electrodes due to their excellent electrochemical activity, structural stability, and good electrical conductivity. These materials store charge through pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface, leading to higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs).

While the broader family of metal vanadates has been extensively studied, specific and detailed reports on the performance of this compound as a supercapacitor electrode are not widely available in the reviewed literature. However, related cadmium compounds, such as cadmium hydroxide (B78521) (Cd(OH)₂) and cadmium oxide (CdO), have demonstrated notable supercapacitive performance. For instance, Cd(OH)₂ nanowire electrodes have been reported to exhibit specific capacitances as high as 356 F/g. This suggests that cadmium-containing compounds can be electrochemically active for charge storage.

Given the known pseudocapacitive behavior of both vanadium oxides and other metal vanadates (e.g., cobalt and nickel vanadates), it is plausible that this compound could also function as a high-performance supercapacitor electrode. The charge storage mechanism would likely involve reversible redox reactions of the vanadium ions. Further experimental research is required to determine the specific capacitance, energy density, power density, and cycling stability of this compound-based electrodes to fully assess their potential in this application.

Capacitance Retention and Cyclic Stability Evaluations

Electrochemical Sensing Technologies

Detection of Organic and Inorganic Analytes

The application of this compound as a primary material in the fabrication of electrochemical sensors for the detection of organic and inorganic analytes is not extensively covered in the available research. While there is a broad interest in developing electrochemical sensors for various environmental pollutants and chemical substances, including heavy metal ions like cadmium and organic compounds, the specific use of this compound as the active sensing element is not detailed in the provided search results. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The development of such sensors often involves the modification of electrode surfaces with materials that exhibit high selectivity and sensitivity towards the target analyte. nih.govresearchgate.net However, specific studies detailing the synthesis of this compound-based electrodes and their performance in the detection of specific organic or inorganic molecules, including parameters like detection limits, sensitivity, and selectivity, are not available in the provided search results.

Optical and Optoelectronic Devices

Near-Infrared Laser Applications

This compound glasses, particularly when doped with neodymium (Nd³⁺), have shown promise as potential materials for near-infrared (NIR) laser applications. researchgate.netsciepub.com The spectroscopic properties of Nd³⁺-doped cadmium-vanadate invert glasses have been investigated to evaluate their suitability as a laser gain medium. researchgate.net

Key findings from these studies indicate that the incorporation of Nd³⁺ ions into the this compound glass matrix significantly influences its optical and spectroscopic properties. The Judd-Ofelt (JO) theory, a widely used framework for analyzing the intensities of electronic transitions in rare-earth ions, has been applied to these materials. For an optimal glass composition, the JO parameters were determined to be Ω₂ = 4.56 × 10⁻²⁰ cm², Ω₄ = 2.56 × 10⁻²⁰ cm², and Ω₆ = 3.84 × 10⁻²⁰ cm². researchgate.net The Ω₂ parameter is particularly sensitive to the local environment of the Nd³⁺ ion and its covalency with the surrounding ligands. The relatively high value of Ω₂ suggests a more asymmetrical environment for the Nd³⁺ ions in the cadmium-rich borate (B1201080) glass compared to other borate glass systems. researchgate.net

Further analysis of the radiative properties of these glasses reveals a high emission cross-section and a long lifetime for the characteristic NIR emission of Nd³⁺ at around 1060 nm, which corresponds to the ⁴F₃/₂ → ⁴I₁₁/₂ transition. researchgate.net These properties are crucial for achieving efficient laser action. The developed Nd³⁺-doped this compound glass systems have been reported to possess high fluorescence quantum efficiency, reaching up to 96%. researchgate.net These favorable spectroscopic characteristics suggest that Nd³⁺-doped this compound glasses are strong candidates for the development of solid-state lasers and fiber amplifiers operating in the near-infrared region. researchgate.net

Spectroscopic PropertyValueReference
Judd-Ofelt Parameter (Ω₂)4.56 × 10⁻²⁰ cm² researchgate.net
Judd-Ofelt Parameter (Ω₄)2.56 × 10⁻²⁰ cm² researchgate.net
Judd-Ofelt Parameter (Ω₆)3.84 × 10⁻²⁰ cm² researchgate.net
Emission Cross-sectionHigh researchgate.net
Fluorescence Quantum Efficiencyup to 96% researchgate.net
Primary Emission Wavelength~1060 nm researchgate.net

Luminescent Material Development

This compound compounds have emerged as promising materials for luminescent applications due to their intrinsic optical properties. rsc.orgresearchgate.netmdpi.comacs.org The luminescence in these materials often originates from charge transfer transitions within the vanadate (VO₄) groups. rsc.org

A notable example is a hydrothermally synthesized cadmium-vanadium bimetallic framework, [(en)Cd₂V₂O₇] (where 'en' is ethylenediamine), which exhibits intense, broad-band luminescence. rsc.org In the solid state at room temperature, this material shows a strong emission with a maximum at approximately 475 nm when excited at 360 nm. This emission is attributed to an O → V charge transfer within the VO₄ units. rsc.org The broad emission spans a significant portion of the visible spectrum, from 400 to 750 nm. rsc.org

The photoluminescence (PL) properties of cadmium pyrovanadate (Cd₂V₂O₇) nanocrystals have also been investigated. When synthesized via a facile hydrothermal method and excited at a wavelength of 325 nm, these nanocrystals exhibit distinct luminescent behavior. researchgate.net The excellent luminescence characteristics of these this compound materials suggest their potential for use in various optical and optoelectronic devices. rsc.org

CompoundExcitation Wavelength (nm)Emission Maximum (nm)Luminescence OriginReference
[(en)Cd₂V₂O₇]360~475O → V charge transfer in VO₄ units rsc.org
Cd₂V₂O₇ nanocrystals325-- researchgate.net

Future Directions and Emerging Research Avenues for Cadmium Vanadate

The field of materials science is continually evolving, with cadmium vanadate (B1173111) compounds poised at the forefront of innovative research. Future exploration is targeted at refining their synthesis, deepening the comprehension of their fundamental properties, integrating advanced computational tools for their design, and discovering novel composite materials to unlock their full potential in various technological applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for cadmium vanadate, and how do reaction conditions influence its crystalline structure?

  • Methodological Answer : this compound is typically synthesized via hydrothermal or sol-gel methods. Hydrothermal synthesis involves reacting cadmium salts (e.g., Cd(NO₃)₂) with vanadium precursors (e.g., NH₄VO₃) at 120–200°C under controlled pH (4–6). Sol-gel methods use chelating agents (e.g., citric acid) to stabilize metal ions, followed by calcination (300–600°C). Crystallinity and phase purity depend on temperature, pH, and annealing time. Characterization via XRD (to confirm CdV₂O₆ or Cd₂V₂O₇ phases) and SEM (for morphology) is critical .

Q. What characterization techniques are essential for analyzing this compound’s structural and optical properties?

  • Methodological Answer :

  • XRD : Determines crystallographic phases and lattice parameters.
  • SEM/TEM : Reveals particle morphology and size distribution.
  • UV-Vis Spectroscopy : Measures optical bandgap (e.g., Tauc plot analysis for indirect/direct transitions).
  • XPS : Identifies oxidation states of Cd (typically +2) and V (often +5).
  • FTIR : Confirms functional groups and ligand interactions.
    Cross-referencing multiple techniques minimizes instrumental biases .

Q. How can researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Use databases like SciFinder and Web of Science with keywords: "this compound synthesis," "photocatalytic properties," "toxicity mechanisms." Filter results by review articles (e.g., "Photosynthetica" for environmental studies) and prioritize high-impact journals (e.g., Med. Chem. Commun.). Track citations to identify foundational studies and recent advancements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Cadmium compounds are carcinogenic. Use fume hoods for synthesis, wear nitrile gloves, and employ HEPA filters for aerosol containment. Dispose of waste via certified hazardous waste programs. Regularly monitor lab air quality for Cd²⁺ contamination .

Advanced Research Questions

Q. How can contradictory data on this compound’s bandgap energies (e.g., 2.1 eV vs. 2.5 eV) be resolved?

  • Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies) or characterization methods. Standardize synthesis protocols and use complementary techniques:

  • UV-Vis Diffuse Reflectance Spectroscopy with Kubelka-Munk transformation.
  • DFT Calculations to model electronic structures.
    Report detailed experimental parameters (e.g., calcination atmosphere) to enable reproducibility .

Q. What mechanisms underlie this compound’s role in environmental remediation?

  • Methodological Answer : this compound’s photocatalytic properties enable pollutant degradation under UV/visible light. Assess efficiency via:

  • Methylene Blue Degradation Assays : Monitor absorbance decay at 664 nm.
  • ROS Detection : Use electron paramagnetic resonance (EPR) to identify •OH and O₂⁻ radicals.
    For phytoremediation, study symbiotic systems (e.g., Azolla pinnata with cyanobionts) to quantify Cd uptake via ICP-MS .

Q. What molecular pathways explain this compound’s toxicity in biological systems?

  • Methodological Answer : Cd²⁺ ions disrupt Ca²⁺ signaling and induce oxidative stress. Use in vitro models (e.g., human keratinocytes) to:

  • Measure Metallothionein Expression (qPCR/Western blot).
  • Quantify Lipid Peroxidation (MDA assay).
    Vanadate (VO₄³⁻) mimics phosphate, inhibiting ATPases. Employ competitive binding assays with Na⁺/K⁺-ATPase .

Q. How can this compound be optimized for energy storage applications?

  • Methodological Answer : Test electrochemical performance via:

  • Cyclic Voltammetry (Li-ion battery anodes).
  • Galvanostatic Charge-Discharge (specific capacitance).
    Doping with transition metals (e.g., Mn³⁺) enhances conductivity. Use operando XRD to track structural changes during cycling .

Methodological Best Practices

  • Data Contradiction Analysis : Compare raw data across studies, accounting for instrumental limits (e.g., XRD detection thresholds) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance; report confidence intervals .
  • Reproducibility : Document synthesis parameters (precursor ratios, heating rates) and share raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.